1-diethoxyphosphoryl-N,N-dimethyl-methanamine

Catalog No.
S3340642
CAS No.
3958-40-5
M.F
C7H18NO3P
M. Wt
195.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-diethoxyphosphoryl-N,N-dimethyl-methanamine

CAS Number

3958-40-5

Product Name

1-diethoxyphosphoryl-N,N-dimethyl-methanamine

IUPAC Name

1-diethoxyphosphoryl-N,N-dimethylmethanamine

Molecular Formula

C7H18NO3P

Molecular Weight

195.2 g/mol

InChI

InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7-8(3)4/h5-7H2,1-4H3

InChI Key

VHKHQYDKHMKDOB-UHFFFAOYSA-N

SMILES

CCOP(=O)(CN(C)C)OCC

Canonical SMILES

CCOP(=O)(CN(C)C)OCC

1-Diethoxyphosphoryl-N,N-dimethyl-methanamine is a chemical compound with the molecular formula C7_7H18_{18}N2_2O3_3P and a molecular weight of approximately 195.2 g/mol. This compound features a phosphonate group, which is characterized by the presence of phosphorus bonded to oxygen and carbon atoms, making it significant in various

At this time, there is no scientific literature available on the mechanism of action of 1-Diethoxyphosphoryl-N,N-dimethyl-methanamine. Without understanding its biological properties, it is impossible to determine its potential role in biological systems or interactions with other compounds.

  • Potential organophosphate: The presence of a phosphate group raises concerns, as some organophosphates can be cholinesterase inhibitors, disrupting nerve function. However, the specific structure of this molecule suggests it might be less potent than known organophosphate toxins.
  • Eye and skin irritant: The compound might irritate the eyes and skin due to the presence of phosphate and amine groups.
, including:

  • Nucleophilic Substitution: The nitrogen atom in the dimethylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Phosphorylation Reactions: The diethoxyphosphoryl group can react with various substrates to introduce phosphonate functionalities, which are crucial in organic synthesis and medicinal chemistry.
  • Condensation Reactions: It may undergo condensation with aldehydes or ketones to form imines or related compounds.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine typically involves:

  • Phosphorylation of Amines: This method involves the reaction of diethyl phosphite with N,N-dimethylmethanamine under controlled conditions to yield the desired product.
  • Use of Reagents: Common reagents include phosphorus oxychloride or phosphorus pentoxide, which facilitate the phosphorylation process.

These methods highlight the compound's accessibility for laboratory synthesis, making it a useful building block in organic chemistry .

1-Diethoxyphosphoryl-N,N-dimethyl-methanamine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders or acting as enzyme inhibitors.
  • Agriculture: The compound may be utilized in developing crop protection agents due to its potential biological activity against pests.
  • Chemical Research: It is used in synthetic organic chemistry as a reagent for introducing phosphonate groups into organic molecules .

Several compounds share structural similarities with 1-diethoxyphosphoryl-N,N-dimethyl-methanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1-bis(diethoxyphosphoryl)-N,N-dimethyl-methanamineC11_{11}H27_{27}N2_{2}O6_6P2_2Contains two diethoxyphosphoryl groups
Tetraethyl dimethylaminomethylenediphosphonateC11_{11}H27_{27}N2_2O6_6P2_2Features multiple phosphonate groups
1,1-Dimethoxy-N,N-dimethylmethanamineC7_{7}H17_{17}N2_2O2_2Lacks phosphoryl group; simpler structure

Uniqueness

1-Diethoxyphosphoryl-N,N-dimethyl-methanamine is unique due to its specific combination of a diethoxyphosphoryl group and a dimethylamino group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This structural combination allows for diverse applications in both synthetic chemistry and biological research .

XLogP3

0.3

Wikipedia

Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester

Dates

Last modified: 04-15-2024

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